1-Bromo-4-(4-methylphenoxy)benzene

Übersicht

Beschreibung

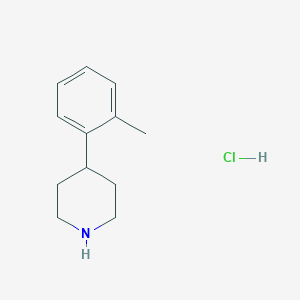

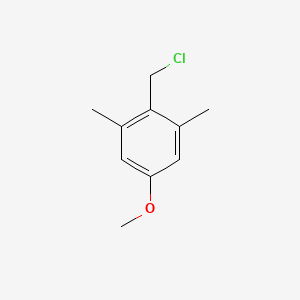

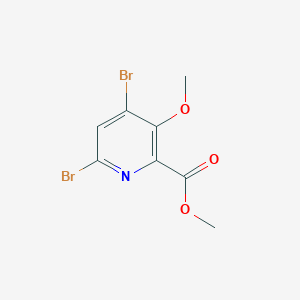

“1-Bromo-4-(4-methylphenoxy)benzene” is a chemical compound with the molecular formula C13H11BrO2 . It is also known by other names such as "Benzene, 1-bromo-4-phenoxy-" .

Molecular Structure Analysis

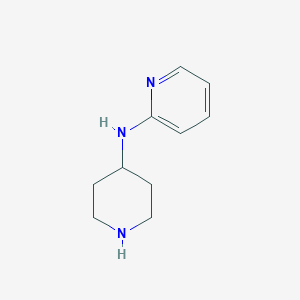

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a 4-methylphenoxy group . The molecular weight is approximately 279.129 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of approximately 1.4 g/cm³, a boiling point of around 340.2°C, and a flash point of about 147.6°C . It also has a molar refractivity of 67.1 cm³ and a polar surface area of 18 Ų .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Properties

- The molecular structure of compounds related to 1-Bromo-4-(4-methylphenoxy)benzene, such as 1-bromo-4-methylselenobenzene, has been studied for its planar structure and intermolecular interactions, which include hydrogen bonds forming a herring-bone pattern in crystal packing (Sørensen & Stuhr-Hansen, 2009).

Synthesis and Applications in Organic Chemistry

This compound and related bromophenols have been synthesized for various purposes. For instance, the synthesis of bromophenols from red algae as protein tyrosine phosphatase 1B (PTP1B) inhibitors showcases the compound's potential in biochemistry and pharmacology (Guo et al., 2011).

A study demonstrates the use of a related compound, (prop-2-ynyloxy) benzene, in organic synthesis, highlighting its antibacterial and antiurease activity. This indicates the broader chemical application of bromo-substituted benzene compounds (Batool et al., 2014).

Biological and Antioxidant Properties

Bromophenols, structurally similar to this compound, isolated from marine algae, have shown significant antibacterial properties. This indicates a potential use in developing new antimicrobial agents (Xu et al., 2003).

The antioxidant effect of bromophenols from the red algae Vertebrata lanosa has been studied, showing their potential as natural antioxidants. These findings could be relevant for the use of related compounds in food preservation or pharmaceutical applications (Olsen et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-4-(4-methylphenoxy)benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom that is directly attached to the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed from this position .

Mode of Action

This compound interacts with its target through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position to form succinimide . This results in the formation of a benzylic radical, which then reacts with NBS to form this compound .

Biochemical Pathways

The biochemical pathway affected by this compound is the free radical bromination of alkyl benzenes . This pathway is important for synthesis problems, particularly in organic chemistry . The downstream effects of this pathway include the formation of brominated alkyl benzenes, which can be used as intermediates in further chemical reactions .

Result of Action

The result of the action of this compound is the formation of a brominated alkyl benzene . This compound can then be used as an intermediate in further chemical reactions . At the molecular and cellular level, the formation of this compound involves the generation of free radicals and the bromination of a benzene ring .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide can enhance the bromination reaction . Additionally, the reaction rate can be influenced by the temperature and the concentration of the reactants . The stability of this compound may also be affected by exposure to light and heat, as these conditions can promote further free radical reactions .

Eigenschaften

IUPAC Name |

1-bromo-4-(4-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPHCGDZZUOIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623386 | |

| Record name | 1-Bromo-4-(4-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30427-93-1 | |

| Record name | 1-Bromo-4-(4-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)